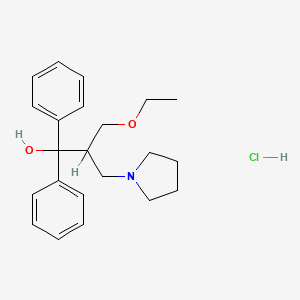
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a piperidinium core and ester linkage with choline iodide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide typically involves a multi-step process. The initial step includes the preparation of the piperidinium core, followed by the introduction of the carboxyethyl group. The final step involves esterification with choline iodide under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidinium, 1,1,2-trimethyl-6-[[2-(trimethylammonio)ethoxy]carbonyl]-, iodide: This compound shares a similar piperidinium core but differs in its functional groups.
(2-Carboxyethyl)trimethylammonium iodide ester with choline: Another related compound with a similar ester linkage but different substituents.
Uniqueness
Its structure allows for versatile chemical reactivity and interaction with various biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
37637-79-9 |
|---|---|
Fórmula molecular |
C14H30I2N2O2 |
Peso molecular |
512.21 g/mol |
Nombre IUPAC |
trimethyl-[2-[3-(1-methylpiperidin-1-ium-1-yl)propanoyloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2O2.2HI/c1-15(2,3)12-13-18-14(17)8-11-16(4)9-6-5-7-10-16;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
HPZYZVSMMLCTGY-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCCC1)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)






![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
